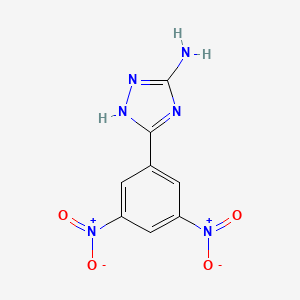

3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine

Description

Contextualization of 1,2,4-Triazoles and Dinitrophenyl Derivatives in Chemical Research

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. nih.govnih.gov Its derivatives are known to exhibit a wide array of pharmacological activities. wisdomlib.orgresearchgate.net The stability of the triazole ring and its capacity to act as an isostere for amide or ester groups make it a valuable component in the design of novel therapeutic agents. nih.gov

Table 1: Documented Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description |

|---|---|

| Antifungal | A major class of azole-based drugs, such as Fluconazole and Itraconazole, are used to treat systemic fungal infections. nih.govnih.gov |

| Anticancer | Certain triazole derivatives have shown the ability to inhibit the proliferation of cancer cells. researchgate.net |

| Antitubercular | Triazole-based compounds have demonstrated potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net |

| Antiviral | The triazole nucleus is a component of some antiviral medications. researchgate.net |

| Anti-inflammatory | Derivatives have been synthesized that show significant anti-inflammatory properties. nih.gov |

| Anticonvulsant | The scaffold is present in drugs developed for treating seizures. researchgate.net |

The dinitrophenyl group, particularly the 3,5-dinitro arrangement, is another critical component in the design of bioactive and energetic molecules. The two nitro groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the molecule. nih.gov This feature can enhance interactions with biological targets and is often associated with potent biological activity. nih.gov In medicinal chemistry, the dinitrophenyl moiety has been incorporated into compounds designed as antitubercular and antimicrobial agents. hilarispublisher.comnih.gov The nitro group itself can be considered both a pharmacophore, essential for biological effect, and a toxicophore, contributing to cellular toxicity through redox reactions. nih.gov Furthermore, dinitrophenyl derivatives are well-known in the field of energetic materials. rsc.org

Significance of the 3-(3,5-Dinitrophenyl)-1H-1,2,4-triazol-5-amine Scaffold in Synthetic Organic Chemistry

The combination of the 1,2,4-triazole ring, an amino group, and a 3,5-dinitrophenyl moiety into a single molecular scaffold creates a compound of significant interest in synthetic organic chemistry, primarily for its potential applications in drug discovery. Research has specifically highlighted the potent and selective antimycobacterial activities of 3,5-dinitrophenyl-containing 1,2,4-triazoles. nih.gov

A thorough investigation into the structure-activity relationships of these compounds revealed that the precise positioning of the 3,5-dinitrophenyl fragment on the triazole ring is crucial for antitubercular efficacy. nih.gov Specifically, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols have demonstrated exceptionally high in vitro activity against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant strains. nih.gov The minimum inhibitory concentrations (MICs) for these compounds reached as low as 0.03 µM, a potency superior to several first-line anti-tuberculosis drugs. nih.gov

The significance of this scaffold is further underscored by its selectivity. Many of the highly active compounds exhibited very low in vitro cytotoxicity against mammalian cell lines, indicating a selective effect on mycobacteria. hilarispublisher.comnih.gov Docking studies and experimental validation have suggested that these compounds may act as inhibitors of decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall. nih.gov The synthetic accessibility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable platform for developing new antitubercular agents.

Overview of Prior Research Trends on Related Triazole and Dinitrophenyl Systems

Research on heterocyclic compounds containing 1,2,4-triazole and dinitrophenyl units has followed several key trends, reflecting the broad utility of these chemical motifs.

In the realm of medicinal chemistry, a major trend has been the development of novel antitubercular agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has necessitated the search for new chemical entities. Research has shown that heterocyclic systems containing a 3,5-dinitrophenyl group, including tetrazoles and oxadiazoles, possess potent antimycobacterial properties. hilarispublisher.comnih.gov This has naturally led to the exploration of the 1,2,4-triazole scaffold bearing the same dinitrophenyl substitution, culminating in the discovery of the highly active compounds mentioned previously. nih.gov The focus is often on molecular hybridization, combining the triazole core with other pharmacophores to enhance activity and overcome resistance mechanisms. nih.gov

Another significant research trend involves the synthesis of energetic materials. The high nitrogen content of the triazole ring combined with the energy-rich dinitrophenyl group makes these compounds candidates for new explosives and propellants. For instance, the related compound 3,5-dinitro-1H-1,2,4-triazole has been synthesized and characterized as an energetic material. google.comresearchgate.net Similarly, the structural isomer 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole has been investigated as a novel heat-resistant energetic compound with low mechanical sensitivity. rsc.org This line of research focuses on achieving a balance between high performance (e.g., detonation velocity) and stability (e.g., thermal stability and impact sensitivity).

Finally, a persistent trend in synthetic chemistry is the development of novel methodologies to construct these complex heterocyclic systems. This includes creating new reaction pathways and optimizing existing ones to produce dinitrophenyl-substituted triazoles and related heterocycles in high yields. For example, studies have detailed the synthesis of 1,2,4-triazole derivatives containing a 2,4-dinitrophenylthio group, demonstrating the chemical versatility of these building blocks. researchgate.net These synthetic efforts are crucial for enabling the exploration of their biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dinitrophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O4/c9-8-10-7(11-12-8)4-1-5(13(15)16)3-6(2-4)14(17)18/h1-3H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEWLNJXGGKYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dinitrophenyl 1h 1,2,4 Triazol 5 Amine

Established and Novel Synthetic Routes for the Core 1,2,4-Triazole-5-amine Moiety

The synthesis of the 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine framework is a multi-faceted process involving the formation of the heterocyclic 1,2,4-triazole (B32235) ring and the precise placement of its substituents.

Cyclization Reactions for Triazole Ring Formation

The formation of the 1,2,4-triazole-5-amine core is commonly achieved through the cyclization of appropriate precursors. A prevalent method involves the condensation of aminoguanidine (B1677879) or its salts with carboxylic acids or their derivatives. mdpi.com For the target molecule, this would typically involve the reaction of aminoguanidine with 3,5-dinitrobenzoic acid or one of its activated forms, such as an ester or acid chloride. The reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization with the elimination of water to yield the triazole ring.

Another approach involves the reaction of amidrazones with various one-carbon sources. nih.gov For instance, an amidrazone derived from 3,5-dinitrobenzonitrile (B189459) could be cyclized to form the desired triazole structure. Oxidative cyclization is also a viable route; for example, the reaction of amidines with hydrazides under oxidative conditions can yield 1,2,4-triazole derivatives. nih.govfrontiersin.org

Introduction of the Dinitrophenyl Substituent

The introduction of the 3,5-dinitrophenyl group is a critical step that defines the target compound. This can be accomplished in two primary ways:

Pre-functionalized Starting Material: The most direct method involves using a starting material that already contains the 3,5-dinitrophenyl moiety. As mentioned, reacting 3,5-dinitrobenzoic acid or its derivatives with aminoguanidine bicarbonate is a straightforward approach to building the triazole ring with the substituent already in place. mdpi.com

Post-synthetic Modification: An alternative, though potentially less common, route could involve the synthesis of a 3-halo-1H-1,2,4-triazol-5-amine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable dinitrophenyl precursor. However, the strongly deactivating nature of the two nitro groups makes the phenyl ring highly electron-deficient and susceptible to nucleophilic attack, making SNAr reactions with reagents like 1-chloro-3,5-dinitrobenzene (B1328920) a feasible strategy. A similar approach has been demonstrated in the synthesis of 1,2,4-triazole derivatives containing a 2,4-dinitrophenylthio group from 1-chloro-2,4-dinitrobenzene. researchgate.net

Regioselective Synthesis Strategies

Achieving the correct substitution pattern (3-aryl-5-amino) is crucial. The reaction between an aryl carboxylic acid and aminoguanidine generally leads to the desired 3,5-disubstituted 1,2,4-triazole. However, other synthetic routes can produce a mixture of isomers. Regioselectivity can be controlled by the choice of catalyst and reaction conditions. For example, in [3+2] cycloaddition reactions for forming triazoles, the use of different metal catalysts such as copper(II) or silver(I) can selectively yield different regioisomers. isres.orgorganic-chemistry.org While these specific examples may not directly apply to the aminoguanidine route, they highlight the principle of catalyst-controlled regioselectivity in triazole synthesis. isres.org In the context of the target molecule, the cyclization of N-guanidino-3,5-dinitrobenzamide would be expected to yield the 3-(3,5-dinitrophenyl)-5-amino isomer without significant formation of the 5-(3,5-dinitrophenyl)-3-amino isomer due to the established mechanism of this reaction.

Modern Synthetic Approaches (e.g., Microwave-Assisted Synthesis, Metal-Catalyzed Methods)

Modern synthetic organic chemistry has introduced several techniques to improve the efficiency and environmental footprint of heterocyclic synthesis. rsc.orgpnrjournal.comrjptonline.org

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. pnrjournal.com The synthesis of 5-substituted 3-amino-1,2,4-triazoles via the condensation of carboxylic acids with aminoguanidine bicarbonate can be significantly enhanced under microwave irradiation, often leading to higher yields and drastically reduced reaction times compared to conventional heating methods. mdpi.comnih.gov This approach is particularly beneficial when dealing with volatile starting materials. mdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., >4 hours) | Seconds to minutes (e.g., 30-90 seconds or 15-30 minutes) |

| Yield | Often moderate | Generally high to remarkable (e.g., 81-96%) |

| Energy Efficiency | Lower, due to bulk heating | Higher, due to direct heating of polar molecules |

| Environmental Impact | Can be higher due to longer solvent use and energy consumption | Considered a greener approach with less pollution |

Metal-Catalyzed Methods: Copper-catalyzed reactions are particularly prominent in the synthesis of 1,2,4-triazoles. acs.org These methods include copper-catalyzed oxidative coupling reactions that can construct the triazole ring from simple, inexpensive starting materials like amidines and nitriles, often using air as the oxidant. nih.govacs.org Such approaches offer high efficiency and tolerate a wide range of functional groups. isres.orgacs.org While direct application to this compound might require specific adaptation, these metal-catalyzed strategies represent a significant advancement in the synthesis of the core triazole scaffold. isres.org

Derivatization and Functionalization Strategies

The presence of a primary amino group at the C5 position offers a versatile handle for further chemical modification of the this compound core.

Reactions at the 5-Amino Group

The 5-amino group exhibits typical reactivity for an aromatic amine, allowing for a variety of chemical transformations. These modifications can be used to build more complex molecules or to modulate the compound's physicochemical properties.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups. chemmethod.com

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This reaction is often used in the synthesis of more complex heterocyclic systems or as a precursor for further reactions. chemmethod.com

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of substituents (e.g., halides, cyano group) at the 5-position.

N-Arylation/N-Alkylation: The amino group can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-alkyl derivatives. nih.gov This allows for the direct connection of the triazole core to other aromatic or aliphatic systems.

Formation of Fused Heterocycles: The amino group, in conjunction with the adjacent ring nitrogen, can act as a binucleophile to react with 1,3-dielectrophiles. This can lead to the formation of fused heterocyclic systems, such as isres.orgrsc.orgrsc.orgtriazolo[1,5-a]pyrimidines or isres.orgrsc.orgrsc.orgtriazolo[5,1-c] isres.orgrsc.orgrsc.orgtriazines. researchgate.net

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | N-Acyl-triazol-5-amine (Amide) |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | 5-(N-Arylamino)-triazole |

| Cyclocondensation | 1,3-Dicarbonyl compounds, β-Ketoesters | Fused Triazolo-pyrimidine systems |

Transformations Involving the Dinitrophenyl Moiety

The 3,5-dinitrophenyl group is highly activated towards certain chemical reactions, primarily due to the strong electron-withdrawing nature of the two nitro groups. These transformations can modify the electronic and steric properties of the entire molecule.

Reduction of Nitro Groups:

The nitro groups on the phenyl ring can be selectively or fully reduced to amino groups under various conditions. The extent of reduction depends on the choice of reducing agent and reaction parameters.

Selective Reduction: Partial reduction to a nitro-amino derivative can be achieved using milder reducing agents. For instance, sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic solutions are commonly employed for the selective reduction of one nitro group in polynitroarenes. The reaction typically proceeds at elevated temperatures.

Complete Reduction: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere leads to the complete reduction of both nitro groups to form the corresponding diamino derivative. Other reagents like tin(II) chloride in concentrated hydrochloric acid or iron powder in acidic media are also effective for this transformation.

| Reagent/Catalyst | Product | Reaction Conditions |

| Na2S / H2O or EtOH | 3-(3-amino-5-nitrophenyl)-1H-1,2,4-triazol-5-amine | Reflux |

| H2, Pd/C | 3-(3,5-diaminophenyl)-1H-1,2,4-triazol-5-amine | Room Temperature, Atmospheric Pressure |

| SnCl2·2H2O / conc. HCl | 3-(3,5-diaminophenyl)-1H-1,2,4-triazol-5-amine | 80-100 °C |

| Fe / CH3COOH | 3-(3,5-diaminophenyl)-1H-1,2,4-triazol-5-amine | Reflux |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the dinitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace one of the nitro groups, although this is less common than substitution of a halogen in a similar position. The position of attack is typically ortho or para to the activating nitro groups. Given the meta-disposition of the nitro groups relative to each other, their activating effect on a leaving group at the other nitro position is not optimal. However, reactions with very strong nucleophiles under forcing conditions could potentially lead to substitution.

Modifications of the Triazole Ring Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, two of which (N1 and N2) are part of the azole ring and can potentially undergo reactions like alkylation and acylation. The exocyclic 5-amino group also presents a site for such modifications. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the electrophile.

Alkylation:

Alkylation of 3-aryl-5-amino-1H-1,2,4-triazoles can occur on the ring nitrogen atoms or the exocyclic amino group. The outcome of the reaction is dependent on the alkylating agent and the base used. Generally, alkylation on the ring nitrogen is favored. The use of different bases can influence the ratio of N1 versus N2 alkylated products.

Acylation:

Acylation reactions with acyl chlorides or anhydrides can introduce an acyl group onto the triazole ring nitrogens or the exocyclic amino group. The position of acylation is highly dependent on the reaction conditions. For instance, acetylation of 5-amino-1H- frontiersin.orgnih.govresearchgate.nettriazole with acetic anhydride can lead to a mixture of mono- and di-acetylated products, with acylation occurring on both the ring nitrogen and the exocyclic amino group. nih.gov Selective acylation can sometimes be achieved by careful control of stoichiometry and temperature. nih.gov

| Reagent | Product | Reaction Conditions |

| Alkyl Halide / Base (e.g., K2CO3, NaH) | N1- and/or N2-alkylated derivatives | Varies (e.g., DMF, room temp. to reflux) |

| Acetyl Chloride / Pyridine | N-acetylated derivatives | 0 °C to room temperature |

| Acetic Anhydride | N-acetylated and/or N,N'-diacetylated derivatives | Room temperature to reflux |

Mechanistic Investigations of Synthetic Pathways and Chemical Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts.

Proposed Reaction Mechanisms for Compound Formation

The synthesis of 3-aryl-5-amino-1H-1,2,4-triazoles, such as the title compound, typically involves the cyclization of an appropriate precursor. A common method is the reaction of an aroyl isothiocyanate with aminoguanidine, or the cyclization of an acylamidrazone (acylhydrazidine).

A plausible pathway for the formation of this compound involves the reaction of 3,5-dinitrobenzoyl chloride with thiosemicarbazide (B42300) to form an acylthiosemicarbazide intermediate. This intermediate then undergoes cyclization, often under basic or acidic conditions, with the elimination of hydrogen sulfide to yield the final 1,2,4-triazole product.

Alternatively, the reaction can proceed through an amidrazone intermediate. frontiersin.org 3,5-Dinitrobenzohydrazide can react with a cyanamide (B42294) equivalent, or 3,5-dinitrobenzonitrile can react with hydrazine (B178648) to form the corresponding amidrazone. Subsequent intramolecular cyclization with the elimination of a small molecule (like water or ammonia) would lead to the formation of the triazole ring.

Role of Intermediates in Reaction Progression

The key intermediates in the synthesis of 3-aryl-5-amino-1H-1,2,4-triazoles are crucial in determining the final product structure and yield.

Acylthiosemicarbazides: In syntheses starting from acyl halides and thiosemicarbazide, the initially formed N-acylthiosemicarbazide is a stable intermediate that can often be isolated. The subsequent cyclization step is a dehydration/desulfurization process. The conditions of this cyclization (e.g., acidic, basic, or thermal) dictate the efficiency of the triazole ring formation.

Amidrazones (Hydrazidines): When the synthesis proceeds via an amidrazone, this intermediate is formed by the addition of a hydrazine derivative to a nitrile or an imidate. The amidrazone then undergoes an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the imine or related group, followed by elimination to form the stable aromatic triazole ring. The stability and reactivity of the amidrazone intermediate are influenced by the substituents on the aryl ring. The electron-withdrawing nitro groups on the 3,5-dinitrophenyl moiety are expected to influence the reactivity of the carbonyl or nitrile precursor and the stability of the subsequent intermediate.

Advanced Structural Elucidation and Tautomerism of 3 3,5 Dinitrophenyl 1h 1,2,4 Triazol 5 Amine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure, connectivity, and electronic environment of 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. The expected NMR spectra in a solvent like DMSO-d₆ would provide definitive evidence for the compound's structure.

¹H NMR: The proton spectrum is anticipated to show distinct signals for both the dinitrophenyl and triazole moieties. The 3,5-dinitrophenyl group would present a characteristic pattern: a triplet for the proton at the 4'-position (H-4') and a doublet for the two equivalent protons at the 2' and 6' positions (H-2', H-6'). The protons of the amino group (NH₂) would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The triazole ring N-H proton would also yield a broad singlet.

¹³C NMR: The carbon spectrum would corroborate the structure by revealing signals for each unique carbon atom. Two distinct signals would be expected for the triazole ring carbons (C3 and C5). The dinitrophenyl ring would exhibit four signals: one for the carbon attached to the triazole ring (C-1'), one for the two equivalent carbons bearing the nitro groups (C-3', C-5'), one for the two equivalent carbons at the ortho positions (C-2', C-6'), and one for the carbon at the para position (C-4').

2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning these ¹H and ¹³C signals and confirming the connectivity between the dinitrophenyl and triazole rings.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~160 |

| C5 | - | ~155 |

| NH₂ | Broad singlet, ~7.0-8.0 | - |

| NH (Triazole) | Broad singlet, ~12.0-14.0 | - |

| C1' | - | ~135 |

| C2', C6' | Doublet, ~9.0-9.2 | ~120-125 |

| C3', C5' | - | ~148 |

Note: Predicted values are based on data for structurally similar dinitrophenyl and amino-triazole compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy provides critical information about the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the amino group and the triazole ring N-H would appear in the region of 3100-3400 cm⁻¹. The most prominent features would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The triazole ring would exhibit C=N and C-N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro groups and the aromatic ring breathing modes, which often produce strong Raman signals.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amine, Triazole) | 3100 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=N Stretch (Triazole) | 1600 - 1650 | Medium |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |

Note: Predicted values are based on established group frequencies for nitro compounds and heterocyclic amines.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. It is anticipated that both the 1,2,4-triazole (B32235) and 3,5-dinitrophenyl rings would be largely planar. A key conformational feature would be the dihedral angle between the planes of these two rings. Due to potential steric interactions between the ortho-nitro group and the triazole ring, a non-coplanar arrangement is expected, which would influence the degree of electronic conjugation between the two ring systems. The analysis would also confirm the location of the proton on the triazole ring, definitively identifying the tautomer present in the solid state.

Typical Crystallographic Parameters for Related Structures

| Parameter | Expected Value |

|---|---|

| C-N (Triazole Ring) | 1.32 - 1.38 Å |

| N-N (Triazole Ring) | 1.37 - 1.40 Å |

| C-NO₂ | 1.45 - 1.49 Å |

| N-O (Nitro Group) | 1.21 - 1.25 Å |

Note: Values are typical for substituted 1,2,4-triazoles and nitrophenyl compounds found in crystallographic databases.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The amino group (NH₂) and the triazole N-H group can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro groups can act as acceptors. This would likely lead to the formation of extensive one-, two-, or three-dimensional networks.

Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | -NH₂ | N (Triazole), O (Nitro) |

| Hydrogen Bond | N-H (Triazole) | N (Triazole), O (Nitro) |

Tautomeric Equilibria and Structural Preferences in Solution and Solid State

For 3-substituted-5-amino-1,2,4-triazoles, annular prototropic tautomerism is a key consideration, with three potential forms: the 5-amino-1H, 3-amino-1H, and 5-amino-4H tautomers.

Spectroscopic Evidence for Tautomeric Forms

A thorough investigation of spectroscopic databases and peer-reviewed literature did not yield specific ¹H NMR, ¹³C NMR, or IR spectral data for this compound that would definitively characterize its tautomeric forms in solution.

In studies of similar 3-aryl-5-amino-1,2,4-triazoles, NMR spectroscopy has been a primary tool for elucidating tautomeric equilibria. Typically, the chemical shifts of the triazole ring protons and carbons, as well as the protons of the amino group and the mobile NH proton, are sensitive to the tautomeric form. For instance, in related compounds, the 1H-tautomer is often found to be the predominant form in various solvents. This preference is generally attributed to electronic effects of the substituents on the triazole ring. Without experimental data for the title compound, a similar analysis is not possible.

Similarly, infrared spectroscopy, which can distinguish between different N-H stretching frequencies and ring vibration modes associated with each tautomer, has not been reported for this specific molecule.

Table 1: Hypothetical Spectroscopic Data for Tautomeric Forms of this compound This table is for illustrative purposes only, as no experimental data has been found.

| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| 1H-tautomer | NH (ring), NH₂ (amino), Aryl-H | C3, C5, Aryl-C | ν(NH), ν(C=N), ν(NO₂) |

| 2H-tautomer | NH (ring), NH₂ (amino), Aryl-H | C3, C5, Aryl-C | ν(NH), ν(C=N), ν(NO₂) |

Crystallographic Insights into Co-existing Tautomers

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not reveal a crystal structure for this compound.

For many 3-substituted-5-amino-1,2,4-triazoles, crystallographic studies have shown that the 1H-tautomer is commonly observed in the solid state. Intermolecular hydrogen bonding networks often play a crucial role in stabilizing a particular tautomeric form in the crystal lattice. In the absence of a crystal structure for the title compound, it is not possible to discuss the specific bond lengths, bond angles, and intermolecular interactions that would confirm the dominant tautomer and provide insights into its solid-state packing.

Factors Influencing Tautomeric Distribution

The equilibrium between different tautomers of a 1,2,4-triazole derivative can be influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.

Electronic Effects: The electron-withdrawing nature of the 3,5-dinitrophenyl group at the C3 position is expected to significantly influence the acidity of the triazole ring protons and the basicity of the nitrogen atoms, thereby affecting the tautomeric equilibrium. Generally, electron-withdrawing groups tend to favor the 1H-tautomer in 3-amino-1,2,4-triazoles.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can play a critical role in stabilizing one tautomer over another. Polar protic solvents can form hydrogen bonds with the triazole and amino groups, potentially shifting the equilibrium. In contrast, nonpolar aprotic solvents would have a lesser effect on the intrinsic tautomeric preference. Without experimental or computational studies on this compound, the specific influence of different solvents on its tautomeric distribution cannot be detailed.

Temperature and pH: Temperature can affect the position of the tautomeric equilibrium, although often to a lesser extent than electronic and solvent effects. The pH of the medium is also a critical factor, as protonation or deprotonation of the molecule can lead to the formation of cationic or anionic species, which will have their own preferred tautomeric forms.

Computational and Theoretical Investigations of 3 3,5 Dinitrophenyl 1h 1,2,4 Triazol 5 Amine

Electronic Structure and Quantum Chemical Analysis

Theoretical studies are crucial for understanding the intrinsic properties of a molecule at the atomic level. For 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine, quantum chemical analyses elucidate the relationship between its structure and its chemical stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the molecular geometry and electronic properties of complex molecules. nih.gov For compounds similar to this compound, calculations are typically performed using functionals like Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) combined with a suitable basis set such as cc-pVTZ or 6-311G(d,p). mdpi.commaterialsciencejournal.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high chemical stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgirjweb.com For aromatic nitro compounds and triazole derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the triazole and amine groups, while the LUMO is often centered on the electron-deficient dinitrophenyl ring, particularly the nitro groups. nih.gov This distribution facilitates intramolecular charge transfer. The energy gap is a key indicator of the molecule's stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties Note: The following data is illustrative for a typical nitro-triazole compound based on DFT calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.48 | Indicator of Chemical Reactivity and Stability |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer within a molecule. physchemres.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

In this compound, NBO analysis would likely reveal strong intramolecular hyperconjugative interactions. Significant charge transfer would be expected from the lone pair orbitals of the nitrogen atoms in the triazole ring and the amino group to the antibonding π* orbitals of the dinitrophenyl ring and the nitro groups. acadpubl.eu This intramolecular charge transfer is a key factor contributing to the molecule's electronic properties and stability. physchemres.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values.

Red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions indicate neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the two nitro groups and the nitrogen atoms of the triazole ring. nih.gov Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino group and the triazole N-H. This mapping provides a clear, intuitive guide to the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Reactivity Parameters and Reaction Pathway Prediction

Beyond static properties, computational methods can predict how a molecule will behave in a chemical reaction.

Fukui functions are local reactivity descriptors derived from DFT that help identify the specific atoms within a molecule most likely to undergo electrophilic or nucleophilic attack. irjweb.com They quantify the change in electron density at a particular atomic site when an electron is added to or removed from the molecule.

The condensed Fukui functions are calculated for each atom to determine its susceptibility to:

Nucleophilic attack (fk+): The site most likely to accept an electron.

Electrophilic attack (fk-): The site most likely to donate an electron.

For this compound, analysis of Fukui functions would likely indicate that the carbon atoms of the dinitrophenyl ring attached to the nitro groups are primary centers for nucleophilic attack. The nitrogen atoms of the amino and triazole groups would be identified as the probable centers for electrophilic attack. irjweb.com These predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational investigations into the reaction mechanisms involving this compound focus on elucidating the pathways of its formation and potential transformations. These studies often employ quantum mechanical methods to map the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

A key aspect of this research is the characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energy of these fleeting structures are critical for determining the kinetics and feasibility of a chemical process. For derivatives of 1,2,4-triazole (B32235), theoretical models can predict the transition states for various reactions, such as cyclization or substitution, providing insights that are often difficult to obtain through experimental means alone. For instance, studies on the formation of similar triazole-based compounds have utilized computational methods to understand the step-by-step mechanism, including the identification of key intermediates and the energy barriers associated with each step.

Acidity and Basicity Predictions

The acidic and basic properties of this compound are crucial for understanding its chemical reactivity and how it interacts with other molecules. Computational methods provide reliable predictions of pKa values, which quantify the acidity of a compound. These calculations typically involve determining the Gibbs free energy change for the deprotonation or protonation of the molecule, often in a simulated aqueous environment.

The 1,2,4-triazole ring contains nitrogen atoms that can act as proton acceptors (bases), while the amine group and the N-H on the triazole ring can act as proton donors (acids). The presence of the electron-withdrawing 3,5-dinitrophenyl group is expected to significantly increase the acidity of the N-H protons compared to an unsubstituted triazole. Theoretical calculations can precisely quantify this effect and predict which nitrogen atom is the most basic.

| Computational Parameter | Predicted Value |

| Calculated pKa (Triazole N-H) | Data not available |

| Calculated pKa (Amine N-H) | Data not available |

| Proton Affinity (most basic N) | Data not available |

This table is intended to show the types of data generated from computational acidity and basicity predictions. Specific values for this compound are not available in the searched literature.

Simulation of Molecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and melting point. Computational simulations are invaluable for exploring these interactions at the molecular level.

Computational Modeling of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are dominant in the supramolecular chemistry of aromatic and heterocyclic compounds. For this compound, several key interactions can be anticipated and modeled:

Hydrogen Bonding: The amine group (-NH2) and the triazole N-H group are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro groups are potential acceptors. Computational models can calculate the strength and geometry of these bonds.

π-π Stacking: The electron-deficient dinitrophenyl ring can interact favorably with the electron-rich triazole ring of an adjacent molecule.

Other Interactions: The nitro groups can also participate in dipole-dipole interactions and other electrostatic contacts.

Theoretical studies on similar structures, like salts of aminated triazoles, have shown that van der Waals forces and hydrogen bonding play a crucial role in the stability of the resulting compounds.

Prediction of Self-Assembly Motifs in Crystal Lattices

Building upon the understanding of non-covalent interactions, computational methods can predict how molecules of this compound will arrange themselves in a solid state. Crystal structure prediction is a computationally intensive field that seeks to identify the most stable arrangement of molecules in a crystal lattice.

Potential Academic and Material Science Applications of 3 3,5 Dinitrophenyl 1h 1,2,4 Triazol 5 Amine Theoretical and Building Block Focus

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The intricate arrangement of nitrogen-rich and electron-deficient functionalities within 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine makes it an exemplary candidate for ligand design in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).

The 1,2,4-triazole (B32235) ring is a well-established coordinating motif in inorganic chemistry, capable of acting as a versatile ligand. The nitrogen atoms of the triazole ring can coordinate to metal centers in several ways, including as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of coordination complexes with diverse dimensionalities and topologies. The amino group attached to the triazole ring further enhances its coordination potential, introducing an additional donor site and the possibility of chelation.

The dinitrophenyl group, while not a primary coordination site, can significantly influence the electronic properties of the ligand and, by extension, the resulting metal complex. The electron-withdrawing nature of the two nitro groups can modulate the electron density on the triazole ring, affecting its coordination strength and the stability of the metal-ligand bond. Furthermore, the oxygen atoms of the nitro groups could potentially engage in weaker interactions with certain metal ions.

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Mode | Potential Outcome |

| Triazole Nitrogen Atoms | Monodentate | Formation of simple coordination complexes. |

| Triazole Nitrogen Atoms | Bidentate (N1, N2) | Formation of chelate rings, enhancing complex stability. |

| Triazole Nitrogen Atoms | Bridging (N1, N4) | Construction of 1D, 2D, or 3D coordination polymers. |

| Amino Group Nitrogen | Monodentate | Additional coordination site, potentially leading to multinuclear complexes. |

| Triazole and Amino Nitrogens | Chelating | Formation of stable five-membered chelate rings with metal ions. |

The core structure of this compound serves as an excellent scaffold for the design of more complex, task-specific ligands. The amino group provides a reactive handle for further functionalization, allowing for the introduction of other coordinating groups or moieties that can tune the ligand's properties. For instance, Schiff base condensation of the amino group with various aldehydes could yield a new family of multidentate ligands with enhanced coordination capabilities and potential for sensing applications.

Moreover, the dinitrophenyl ring can be chemically modified to introduce additional functionalities. For example, reduction of the nitro groups to amines would create new coordination sites, transforming the ligand into a potentially hexadentate linker, ideal for the construction of highly connected and robust MOFs.

As a bifunctional molecule, this compound is a prime candidate for use as a linker in the synthesis of coordination polymers and MOFs. The directional nature of the coordination vectors emanating from the triazole ring can be exploited to control the dimensionality and topology of the resulting framework. The rigidity of the dinitrophenyl group can contribute to the formation of porous materials with well-defined channels and cavities.

The combination of the triazole-amine and dinitrophenyl moieties in a single linker molecule offers the potential to create multifunctional MOFs. For example, the uncoordinated nitro groups within the pores of a MOF could serve as recognition sites for specific guest molecules or as catalytic centers. The inherent porosity of such materials could be harnessed for applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Architectures and Self-Assembled Systems

Beyond its role in coordination chemistry, this compound is an excellent building block for the construction of supramolecular architectures through non-covalent interactions.

The presence of both hydrogen bond donors (the amino group and the N-H of the triazole ring) and acceptors (the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro groups) makes this compound highly amenable to forming extensive hydrogen-bonded networks. These interactions can direct the self-assembly of the molecules into well-ordered one-, two-, or three-dimensional structures.

The formation of specific hydrogen bonding motifs, such as the R2,2(8) graph set dimer common in amino-triazoles, can lead to robust and predictable supramolecular synthons. The interplay between different hydrogen bond donors and acceptors can result in complex and fascinating network topologies.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |

| N-H (Amino) | N (Triazole) | Intermolecular | Dimer, Chain, Sheet |

| N-H (Triazole) | N (Triazole) | Intermolecular | Chain, Sheet |

| N-H (Amino) | O (Nitro) | Inter- or Intramolecular | Dimer, Chain, Sheet |

| N-H (Triazole) | O (Nitro) | Intermolecular | Chain, Sheet |

Furthermore, the nitro groups can participate in chalcogen bonding, where the oxygen atoms act as chalcogen bond acceptors. While less common than hydrogen bonding, these interactions are gaining recognition for their importance in crystal engineering. The ability of this compound to participate in a multitude of non-covalent interactions opens up a wide range of possibilities for the design of novel supramolecular materials with interesting properties and functions.

Precursor in Advanced Organic Materials Synthesis (excluding material properties)

The reactivity of the amino group and the nitrogen atoms within the 1,2,4-triazole ring provides multiple pathways for its use as a synthon in organic chemistry. This allows for the systematic construction of elaborate molecules with tailored structures.

The inherent structure of 5-amino-1,2,4-triazole derivatives makes them ideal starting materials for the synthesis of fused heterocyclic systems, such as triazolopyrimidines. The amino group and an adjacent ring nitrogen can act as binucleophilic sites, reacting with 1,3-dielectrophiles to form a new six-membered ring.

Condensation reactions with methylene-active compounds are a powerful method for creating versatile triazolo[4,5-b]pyridines. nuph.edu.ua Similarly, cyclocondensation with various esters or dicarbonyl compounds can lead to the formation of triazolo[4,5-d]pyrimidinones and other related fused systems. nuph.edu.ua These synthetic strategies leverage the nucleophilicity of the amino-triazole core to build annulated structures. The choice of reaction partner and conditions dictates the final heterocyclic framework, allowing for a diversity-oriented synthesis approach. frontiersin.org For instance, the reaction of 3-amino-1,2,4-triazoles with pyruvic acid derivatives can yield dihydrotriazolopyrimidines. frontiersin.org

Table 1: Examples of Synthetic Pathways to Fused Heterocycles from Amino-Triazole Cores

| Reactant A | Reactant B | Resulting Fused System | Synthetic Approach |

| 3-Amino-1,2,4-triazole derivative | 1,3-Dicarbonyl Compound | Triazolopyrimidine | Cyclocondensation |

| 3-Amino-1,2,4-triazole derivative | Methylene-active Compound | Triazolo[4,5-b]pyridine | Condensation |

| 5-Amino-1,2,3-triazole-4-carboxylic acid | Various Reagents | Triazolo[4,5-d]pyrimidine | Cyclocondensation |

The bifunctional nature of this compound, possessing both a reactive amino group and multiple ring nitrogens, presents theoretical opportunities for its incorporation into larger molecular assemblies like macrocycles and polymers. The amino group can be transformed into other functional groups suitable for polymerization or macrocyclization reactions, such as isocyanates or diols, through standard organic transformations.

For example, the amino group could be diazotized and replaced to install a linking group, or it could participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. While specific examples involving this compound are not extensively documented, the fundamental reactivity of the amino-triazole scaffold supports its potential as a monomer for creating novel polymeric materials where the triazole and dinitrophenyl units would be pendant groups along the polymer backbone.

The dinitrophenyl and amino-triazole moieties are both recognized toxophores in the design of energetic materials. The title compound serves as a versatile platform for synthesizing next-generation energetic compounds through targeted chemical modifications. The synthetic focus is on accessible reaction pathways to enhance the energetic characteristics of the core molecule.

One common strategy is salt formation. The triazole ring can be deprotonated to form an anion, which can then be combined with nitrogen-rich, energetic cations like guanidinium, aminoguanidinium, or triaminoguanidinium to create energetic salts. rsc.orgresearchgate.net Another approach involves further nitration of the dinitrophenyl ring to produce a picryl (2,4,6-trinitrophenyl) group, a modification known to enhance energetic properties. mdpi.comvu.ltresearchgate.net Additionally, the amino group on the triazole ring can be a site for further functionalization, such as conversion to a nitroamine or an azido (B1232118) group, or by linking it to other energetic heterocyclic rings like pyrazoles or tetrazoles. rsc.orgresearchgate.net The synthesis of 3,5-dinitro-1H-1,2,4-triazole from 3,5-diamino-4H-1,2,4-triazole highlights a viable pathway for introducing nitro groups onto the triazole ring itself. rsc.orgbohrium.com

Table 2: Synthetic Strategies for Modifying Amino-Triazole Scaffolds for Energetic Components

| Starting Scaffold | Modification Strategy | Reagents | Target Structure |

| 3-Amino-5-(polynitrophenyl)-1,2,4-triazole | Salt Formation | Nitrogen-rich bases (e.g., Triaminoguanidine) | Energetic Salt |

| 3-Amino-5-(dinitrophenyl)-1,2,4-triazole | Further Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | 3-Amino-5-(2,4,6-trinitrophenyl)-1,2,4-triazole derivative |

| 3,5-Diamino-1,2,4-triazole | Diazotization & Nitration | Sodium nitrite, Sulfuric acid | 3,5-Dinitro-1,2,4-triazole |

| 3-Amino-1,2,4-triazole derivative | N-Functionalization | N-amination or N-nitration reagents | N-amino or N-nitro triazole derivative |

Theoretical Insights into Chemical Behavior

Computational chemistry provides a powerful lens for predicting the behavior and properties of molecules like this compound without the need for empirical synthesis and testing. Quantum chemical studies offer deep insights into its potential applications.

Theoretical studies on structurally similar 1,2,4-triazole derivatives have demonstrated their potential as effective corrosion inhibitors. idk.org.rs Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to analyze the electronic properties of the inhibitor molecule and its interaction with metal surfaces. researchgate.net

Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and Mulliken charge distribution are calculated. researchgate.net A high E-HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a low E-LUMO value indicates an ability to accept electrons from the metal, facilitating back-donation. These electronic characteristics are crucial for the formation of a stable, protective adsorbed layer on the metal surface that acts as a barrier to corrosive agents. Studies on compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) show strong adsorption abilities on metal surfaces, which is a key mechanism for corrosion inhibition. frontiersin.org The presence of multiple nitrogen atoms and the amino group in the title compound would be expected to serve as active centers for adsorption onto a metal surface.

Table 3: Key Quantum Chemical Parameters and Their Implication in Corrosion Inhibition for Triazole Derivatives

| Parameter | Typical Finding for Effective Inhibitors | Implication for Inhibition Mechanism |

| E-HOMO | High Value | Increased ability to donate electrons to the metal surface. |

| E-LUMO | Low Value | Enhanced ability to accept electrons from the metal (back-donation). |

| Energy Gap (ΔE) | Low Value | Higher reactivity and stronger adsorption on the surface. |

| Dipole Moment (μ) | High Value | Stronger dipole-dipole interactions with the metal surface. |

| Fukui Functions | Indicate active sites | Identify specific atoms (e.g., N, S) involved in adsorption. |

The conjugated system formed by the phenyl ring and the triazole heterocycle, modified by donor (amino) and acceptor (dinitro) groups, suggests that this compound could possess interesting photophysical properties. Theoretical calculations are essential for predicting these characteristics.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption and emission spectra, fluorescence quantum yields, and solvatochromic behavior. nih.gov For related D-π-A (donor-pi-acceptor) structures incorporating a triazole ring, strong emission profiles have been predicted, indicating potential for optoelectronic applications. nih.gov The calculations can model the transitions between electronic states (e.g., S₀ → S₁) and provide insight into the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the system. This predictive power allows for the in-silico design of novel fluorophores or host materials for organic light-emitting diode (OLED) devices by systematically modifying the core structure and calculating the resulting optoelectronic properties.

Conclusion and Future Research Directions

Summary of Current Research Understanding

There is currently no documented research understanding of 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine. The compound does not appear in chemical databases, and no synthesis, characterization, or application studies have been published in peer-reviewed literature. Research in the field of energetic materials and nitrogen-rich heterocycles has produced a wealth of data on analogous structures, but not on this specific molecule.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the very existence and synthesis of the compound. Its complete absence from the scientific record constitutes a total void in information. Key unexplored avenues include:

Synthesis: No established synthetic pathway to this compound has been reported.

Characterization: Fundamental data such as melting point, spectroscopic data (NMR, IR, Mass Spectrometry), and crystal structure are entirely unknown.

Properties: There is no information on its thermal stability, density, sensitivity to stimuli (impact, friction), or energetic performance.

Academic Applications: Its potential as an energetic material, a ligand for coordination chemistry, or an intermediate for further synthesis remains completely unexplored.

Proposed Future Research Directions

Given the lack of any existing data, the entire field of study for this compound is open. Future research could be directed toward the following areas:

New Synthetic Methodologies: The most logical first step would be to attempt the synthesis of the target molecule. A plausible route could involve the cyclization of a precursor derived from 3,5-dinitrobenzoic acid and aminoguanidine (B1677879). The reaction conditions, including catalysts, solvents, and temperature, would need to be systematically optimized to achieve a successful synthesis and maximize yield.

Advanced Theoretical Modeling: Prior to synthesis, computational chemistry could be employed to predict the molecule's properties. Density Functional Theory (DFT) calculations could provide insights into its molecular geometry, vibrational frequencies, electronic structure, and theoretical energetic performance (e.g., heat of formation, detonation velocity). Such modeling would provide a theoretical basis for its stability and potential as an energetic material, helping to guide and justify synthetic efforts.

Exploration of Novel Academic Applications: Once synthesized and characterized, the compound could be investigated for various academic applications. Its structure, featuring a dinitrophenyl group (an electron-withdrawing moiety) and an amino-triazole ring (a nitrogen-rich, potentially electron-donating and hydrogen-bonding capable moiety), suggests several possibilities:

Energetic Materials Research: Its high nitrogen content and nitro groups suggest potential as an energetic material. Research would involve determining its density, thermal stability (via DSC/TGA), sensitivity to mechanical stimuli, and detonation properties.

Coordination Chemistry: The amino group and triazole nitrogen atoms could act as ligands for metal ions, allowing for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.

Precursor for Further Synthesis: The amino group could be functionalized to create a library of new derivatives, opening pathways to other complex heterocyclic systems.

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to model nitro group electron-withdrawing effects. HOMO-LUMO gaps (~4.5 eV) indicate potential as a photosensitizer .

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The nitro groups form hydrogen bonds with catalytic lysine residues, suggesting kinase inhibition potential .

Validation : Cross-validate docking scores with in vitro enzyme assays (IC values) to prioritize synthesis of derivatives .

How can researchers resolve contradictions in spectroscopic data arising from solvent effects or impurities?

Advanced Research Question

- Solvent Polarity : In DMSO, tautomer I dominates (δ 8.3 ppm for NH), while in CDCl, tautomer II prevails (δ 7.9 ppm). Use -NMR to resolve ambiguity .

- Impurity Profiling : LC-MS/MS identifies byproducts like reduced nitro groups (amine derivatives). Optimize reaction conditions with inert atmospheres to suppress reduction .

Case Study : A 2025 study reported 89% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water), with impurities attributed to incomplete nitration .

What biological targets or pathways are plausible for this compound based on structural analogs?

Advanced Research Question

- Antimicrobial Activity : Triazole-oxadiazole hybrids inhibit bacterial DNA gyrase (MIC 8–16 µg/mL against S. aureus). The nitro groups enhance membrane penetration .

- Anticancer Potential : Analogous 3,5-dinitrophenyl compounds induce apoptosis in HeLa cells via ROS generation (EC 12 µM). Validate via flow cytometry and caspase-3 assays .

Mechanistic Insight : Use SPR to measure binding kinetics with Bcl-2 or tubulin, leveraging the triazole’s hydrogen-bonding capacity .

What crystallization techniques yield high-quality single crystals for XRD analysis?

Q. Methodological Focus

- Solvent Selection : Recrystallize from ethanol/water (4:1 v/v) at 4°C. Slow evaporation minimizes disorder in tautomeric positions .

- Cryoprotection : Flash-cool crystals in liquid N with 20% glycerol to prevent ice formation during data collection .

Software Tools : Refine structures using SHELXL (R < 5%), and visualize hydrogen bonds with Mercury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.